molecular formula C23H23ClN4O4 B2484293 N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900883-39-8

N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2484293
CAS RN: 900883-39-8
M. Wt: 454.91
InChI Key: NKEMEHFUMYJGOL-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, including dihydropyridopyrrolopyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various chemical reactions that allow for the introduction of different substituents, influencing their chemical and physical properties.

Synthesis Analysis

Synthesis of pyrimidine derivatives typically involves cyclization reactions and can include steps such as chlorination, amination, and formylation. For example, the synthesis of pyrazolo[1,5-a]pyrimidines involves cyclocondensation reactions between β-enaminones and NH-3-aminopyrazoles, followed by formylation using an iminium salt moiety (Vilsmeyer-Haack reagent) (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives are characterized by their planar pyrimidine rings, with substituents that can significantly affect their electronic structures. For instance, the study of isostructural compounds with pyrimidine rings has shown that substituent atoms can display significant displacements from the plane, affecting the molecule's polarization and intermolecular hydrogen bonding (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including N-alkylation, which can influence their biological activity. For example, modifications at specific positions of the pyrido[1,2-a]pyrimidine nucleus have been explored to optimize biological properties, such as analgesic effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline form, can vary based on their molecular structure and substituents. Polymorphism, for example, affects the material's properties and can influence its pharmaceutical applications (Shishkina et al., 2018).

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of new pyrido[2,3-d]pyrimidine derivatives, indicating its potential in creating novel chemical entities with distinct structural and possibly functional characteristics. The synthesized compounds exhibited significant antifungal activities, highlighting the compound's relevance in developing antifungal agents (Hanafy, 2011).
  • Structural analysis revealed that derivatives of the compound are isostructural and essentially isomorphous, emphasizing the compound's potential in forming a consistent and stable crystalline structure. This feature is crucial for the development of solid forms of pharmaceuticals (Trilleras et al., 2009).

Antimicrobial and Antifungal Activities

  • The compound's derivatives have shown promising antimicrobial and antifungal activities. This indicates its potential in the development of new antimicrobial agents to address various infections caused by bacteria and fungi (Kolisnyk et al., 2015), (Konno et al., 1989).

Antitumor and Antibacterial Agents

  • Some novel derivatives synthesized from this compound have been evaluated as potential inhibitors of thymidylate synthase, which is a target for antitumor and antibacterial agents. This demonstrates the compound's relevance in cancer therapy and bacterial infection control (Gangjee et al., 1996).

Diuretic Properties and Polymorphic Modifications

  • The compound has shown strong diuretic properties and can be used as a new hypertension remedy. Furthermore, the discovery of polymorphic modifications of this compound indicates its versatility and adaptability in drug formulation, which is crucial for developing effective and patient-friendly pharmaceutical products (Shishkina et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4/c1-14-6-4-9-28-20(14)26-21-16(23(28)30)13-18(27(21)10-5-11-31-2)22(29)25-17-12-15(24)7-8-19(17)32-3/h4,6-9,12-13H,5,10-11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEMEHFUMYJGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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